molecular formula C15H10N2O3 B5623080 2-oxo-N-3-pyridinyl-2H-chromene-3-carboxamide

2-oxo-N-3-pyridinyl-2H-chromene-3-carboxamide

Cat. No. B5623080
M. Wt: 266.25 g/mol
InChI Key: YOMFFHZKRPJQDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of chromene derivatives, similar to 2-oxo-N-3-pyridinyl-2H-chromene-3-carboxamide, involves multi-component reactions allowing for efficient and eco-friendly synthesis processes. For example, Jadhav et al. (2018) demonstrated a metal-free C–C/C–O bond formation for the synthesis of pyrano[3,2-c]chromene-3-carboxamide derivatives using polystyrene-supported p-toluenesulfonic acid as a catalyst, highlighting the advantages of shorter reaction times and excellent yields (Jadhav, Lim, Jeong, & Jeong, 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene backbone with various substitutions that influence their physical and chemical properties. Reis et al. (2013) detailed the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting their anti-rotamer conformation and the significance of the amide O atom's orientation (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, offering a platform for synthesizing a broad array of compounds with potential biological activities. Ali et al. (2019) explored the reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus esters, leading to novel chromenes with antioxidant and cytotoxic properties (Ali, Assiri, El-Shaaer, Hassan, Fouda, & Hassanin, 2019).

Mechanism of Action

The mechanism of action of a compound like “2-oxo-N-3-pyridinyl-2H-chromene-3-carboxamide” would depend on its intended use or biological activity. For instance, some coumarin derivatives have been studied for their potential as anticoagulants, enzyme inhibitors, or fluorescent probes .

Safety and Hazards

The safety and hazards associated with a compound like “2-oxo-N-3-pyridinyl-2H-chromene-3-carboxamide” would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information provided by the manufacturer .

Future Directions

The future directions for research on a compound like “2-oxo-N-3-pyridinyl-2H-chromene-3-carboxamide” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or conducting preclinical and clinical trials .

properties

IUPAC Name

2-oxo-N-pyridin-3-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14(17-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)19/h1-9H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMFFHZKRPJQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

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